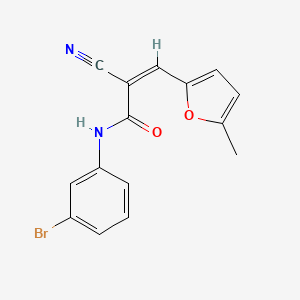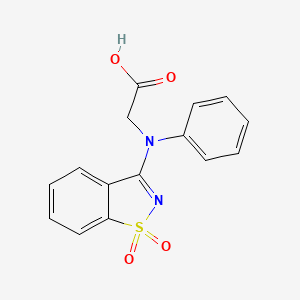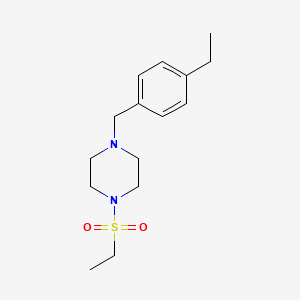![molecular formula C17H27N3OS B5673491 (3S*,4R*)-3-(dimethylamino)-N-[3-(methylthio)phenyl]-4-propylpyrrolidine-1-carboxamide](/img/structure/B5673491.png)
(3S*,4R*)-3-(dimethylamino)-N-[3-(methylthio)phenyl]-4-propylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound belongs to a class of chemicals characterized by complex molecular structures, often with significant biological activity. However, specific research on this exact compound is limited.
Synthesis Analysis
- Synthesis methods for compounds with similar structures often involve multi-step processes. For instance, the synthesis of complex carbamide structures typically includes steps like esterification, Claisen type reactions, and hydrogen bonding facilitation (Ikemoto et al., 2005).
Molecular Structure Analysis
- The molecular structure of related compounds often features specific conformations. For example, a pyrrolidine ring in a related compound adopts an envelope conformation (Tamazyan et al., 2007). The structure of carbamide compounds can involve hydrogen bonding and intramolecular interactions.
Chemical Reactions and Properties
- Chemical reactions involving similar compounds often include hydrogen bonding and intramolecular interactions (Saeed et al., 2020). These interactions are crucial in determining the chemical properties and reactivity of the compound.
Physical Properties Analysis
- The physical properties of similar compounds are influenced by their molecular structure. For example, the glass transition temperatures of amorphous polyamides derived from similar compounds can be notably high (Cimecioglu & Weiss, 1992).
Chemical Properties Analysis
- The chemical properties, like reactivity and stability, are influenced by the structural features such as the presence of dimethylamino groups and carbonyl moieties (Albert & Ohta, 1971). The interplay of these functional groups with other molecular segments determines the overall chemical behavior of the compound.
properties
IUPAC Name |
(3S,4R)-3-(dimethylamino)-N-(3-methylsulfanylphenyl)-4-propylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3OS/c1-5-7-13-11-20(12-16(13)19(2)3)17(21)18-14-8-6-9-15(10-14)22-4/h6,8-10,13,16H,5,7,11-12H2,1-4H3,(H,18,21)/t13-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNWENCJNUEFFW-CZUORRHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N(C)C)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-3-(dimethylamino)-N-[3-(methylthio)phenyl]-4-propylpyrrolidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-fluorophenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5673419.png)
![5-(4-ethoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5673422.png)
![3,4-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5673424.png)


![5-acetyl-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5673440.png)
![2-methoxy-4-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5673442.png)
![(3R*,5R*)-N-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5673448.png)
![2-[(3-furoylamino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5673456.png)
![ethyl [2-(propionylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5673459.png)
![N-1,3-benzodioxol-5-yl-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5673464.png)


